molecular formula C7H15NO2 B017016 2-Amino-3-ethylpentanoic acid CAS No. 14328-54-2

2-Amino-3-ethylpentanoic acid

Cat. No.: B017016
CAS No.: 14328-54-2
M. Wt: 145.2 g/mol
InChI Key: IXLUUORVBOXZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-ethylpentanoic acid, also known as 3-ethylnorvaline, is a branched-chain amino acid. It is a derivative of norvaline, where an ethyl group replaces one of the hydrogen atoms on the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-ethylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-amino-3-methylbutanoic acid, with an ethylating agent under basic conditions. The reaction typically requires a strong base, such as sodium hydride, and an ethylating agent like ethyl iodide. The reaction is carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a suitable precursor, such as 2-amino-3-ethylpent-2-enoic acid, using a palladium catalyst. This method allows for the selective reduction of the double bond while preserving the amino and carboxyl functional groups .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-ethylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-ethylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-ethylpentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins, affecting their structure and function. It may also act as a competitive inhibitor of enzymes involved in amino acid metabolism, thereby modulating metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylpentanoic acid: A branched-chain amino acid with a similar structure but with a methyl group instead of an ethyl group.

    2-Amino-3-ethylbutanoic acid: Another branched-chain amino acid with a shorter carbon chain.

Uniqueness

2-Amino-3-ethylpentanoic acid is unique due to its specific branching pattern and the presence of an ethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-amino-3-ethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLUUORVBOXZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333852
Record name 2-amino-3-ethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14328-54-2
Record name 2-amino-3-ethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-ethylpentanoic acid
Reactant of Route 2
2-Amino-3-ethylpentanoic acid
Reactant of Route 3
2-Amino-3-ethylpentanoic acid
Reactant of Route 4
2-Amino-3-ethylpentanoic acid
Reactant of Route 5
2-Amino-3-ethylpentanoic acid
Reactant of Route 6
2-Amino-3-ethylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.